molecular formula C26H36N4O5S2 B1632056 2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid

2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid

Cat. No.: B1632056
M. Wt: 548.7 g/mol
InChI Key: HZPSWNVHTKOMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid is a compound that inhibits the enzyme farnesyltransferase. Farnesyltransferase is responsible for the post-translational modification of proteins, particularly the farnesylation of the Ras protein. This modification is crucial for the proper localization and function of Ras proteins, which play a significant role in cell signaling pathways. The inhibition of farnesyltransferase has been explored as a therapeutic strategy for treating various cancers, as the Ras protein is often mutated and hyperactive in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield modified analogs of this compound .

Scientific Research Applications

    Chemistry: It serves as a valuable tool for studying the mechanisms of farnesylation and the role of farnesyltransferase in cellular processes.

    Biology: Researchers use 2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid to investigate the biological functions of farnesylated proteins and their involvement in cell signaling pathways.

    Medicine: The compound has shown promise as a therapeutic agent for treating cancers with hyperactive Ras proteins.

    Industry: This compound may have applications in the development of new drugs and therapeutic strategies targeting farnesyltransferase.

Mechanism of Action

2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid exerts its effects by binding to the active site of farnesyltransferase, thereby preventing the enzyme from catalyzing the farnesylation of target proteins. This inhibition disrupts the proper localization and function of farnesylated proteins, such as Ras, which are critical for cell signaling and proliferation. By inhibiting farnesyltransferase, this compound can interfere with the growth and survival of cancer cells that rely on hyperactive Ras signaling pathways .

Comparison with Similar Compounds

2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid can be compared with other farnesyltransferase inhibitors, such as:

This compound is unique in its specific binding affinity and inhibitory potency against farnesyltransferase, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C26H36N4O5S2

Molecular Weight

548.7 g/mol

IUPAC Name

2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35)

InChI Key

HZPSWNVHTKOMLQ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N

sequence

CVXM

Origin of Product

United States

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